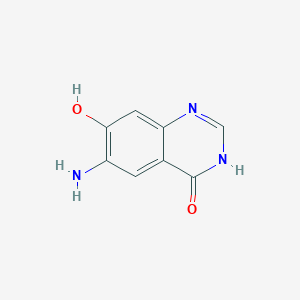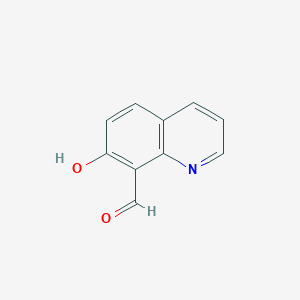![molecular formula C11H21N5S B12947947 N-[2-(Ethylsulfanyl)ethyl]-N''-[3-(1H-imidazol-5-yl)propyl]guanidine CAS No. 144036-38-4](/img/structure/B12947947.png)
N-[2-(Ethylsulfanyl)ethyl]-N''-[3-(1H-imidazol-5-yl)propyl]guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(1H-Imidazol-5-yl)propyl)-3-(2-(ethylthio)ethyl)guanidine is a synthetic organic compound that features both an imidazole ring and a guanidine group. Compounds containing these functional groups are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(1H-Imidazol-5-yl)propyl)-3-(2-(ethylthio)ethyl)guanidine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Alkylation: The imidazole ring is then alkylated with a suitable alkyl halide to introduce the propyl group.
Thioether Formation: The ethylthio group can be introduced via a nucleophilic substitution reaction using an ethylthiol and an appropriate leaving group.
Guanidine Formation: The final step involves the formation of the guanidine group, which can be achieved by reacting the intermediate with a guanidine derivative under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1-(3-(1H-Imidazol-5-yl)propyl)-3-(2-(ethylthio)ethyl)guanidine can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazole ring can be reduced under specific conditions, although this is less common.
Substitution: The guanidine group can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Alkylated or acylated guanidine derivatives.
科学的研究の応用
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study enzyme interactions due to its guanidine group.
Medicine: Potential therapeutic agent due to its imidazole ring, which is a common pharmacophore in many drugs.
Industry: Used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(3-(1H-Imidazol-5-yl)propyl)-3-(2-(ethylthio)ethyl)guanidine would depend on its specific biological target. Generally, compounds with imidazole rings can act as enzyme inhibitors or receptor agonists/antagonists. The guanidine group can interact with biological molecules through hydrogen bonding and ionic interactions.
類似化合物との比較
Similar Compounds
Histidine: Contains an imidazole ring and is a naturally occurring amino acid.
Guanidine: A simple compound with a guanidine group, often used in protein denaturation studies.
Cimetidine: A histamine H2 receptor antagonist with an imidazole ring, used to treat ulcers.
Uniqueness
1-(3-(1H-Imidazol-5-yl)propyl)-3-(2-(ethylthio)ethyl)guanidine is unique due to the combination of its functional groups, which may confer specific biological activities not found in simpler compounds like histidine or guanidine.
特性
CAS番号 |
144036-38-4 |
|---|---|
分子式 |
C11H21N5S |
分子量 |
255.39 g/mol |
IUPAC名 |
1-(2-ethylsulfanylethyl)-2-[3-(1H-imidazol-5-yl)propyl]guanidine |
InChI |
InChI=1S/C11H21N5S/c1-2-17-7-6-15-11(12)14-5-3-4-10-8-13-9-16-10/h8-9H,2-7H2,1H3,(H,13,16)(H3,12,14,15) |
InChIキー |
MKDOEODRESERSQ-UHFFFAOYSA-N |
正規SMILES |
CCSCCNC(=NCCCC1=CN=CN1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2,8-Trimethyl-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine](/img/structure/B12947867.png)


![5-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12947892.png)
![7,8-Dihydro-5H-pyrano[4,3-B]pyridine-3-sulfonyl chloride](/img/structure/B12947895.png)



![tert-Butyl (S)-methyl(3-sulfamoyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl)carbamate](/img/structure/B12947916.png)


![Rel-(3aR,5r,6aS)-5-(pyridin-2-ylmethyl)octahydrocyclopenta[c]pyrrol-5-ol hydrochloride](/img/structure/B12947933.png)
![N-(2-Aminoethyl)benzo[c][1,2,5]oxadiazole-4-sulfonamide hydrochloride](/img/structure/B12947934.png)

